2-[(4-Cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide
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Description
2-[(4-Cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H16Cl2N4OS and its molecular weight is 419.3g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactions
The compound 2-[(4-Cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide, due to its unique structure, can be a candidate for various synthetic pathways and chemical reactions. Studies have shown that cyanoacetamides are highly reactive bifunctional compounds and can be utilized for the synthesis of a variety of heterocycles incorporating sulfamoyl moiety. These compounds are suitably positioned for reactions with common reagents to form diverse heterocycles, and their active methylene group can participate in a range of condensation and substitution reactions. Such cyanoacetamides and related heterocyclic derivatives have attracted attention due to their significant biological, therapeutic, and pharmaceutical activities (Darwish, Atia, & Farag, 2014).
Chemical Properties and Interactions
The compound's unique structure, particularly the cyano and acetamide functionalities, suggests possible interactions and properties. For instance, the acetamide moiety in similar compounds has shown significant interactions, affecting the overall chemical behavior of the molecule. Modifications to this moiety, such as introducing additional hydrophobicity, have been favored, enhancing activities in certain biological assays. The amino alcohol -OH moiety in similar structures has been pivotal, indicating a crucial role in the molecule's reactivity and possibly its biological activity. However, no specific stereochemical preference has been noted in some studies, suggesting a wide range of potential interactions and reactivities (Baker et al., 2020).
properties
IUPAC Name |
2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4OS/c20-13-6-14(21)8-15(7-13)23-17(26)10-27-19-12(9-22)5-16-18(24-19)11-1-3-25(16)4-2-11/h5-8,11H,1-4,10H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMXTIXFBRTCME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=C(C(=N3)SCC(=O)NC4=CC(=CC(=C4)Cl)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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